molecular formula C17H9Cl3N4O2 B12722410 Diclazuril, (R)- CAS No. 142004-15-7

Diclazuril, (R)-

Cat. No.: B12722410
CAS No.: 142004-15-7
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diclazuril typically involves several key steps, starting with 2,6-dichloro-4-nitroaniline as the raw material . The process includes:

    Sandmeyer Reaction: This step involves the conversion of 2,6-dichloro-4-nitroaniline to 2,6-dichloro-4-nitrobenzene diazonium salt.

    Affine Replacement: The diazonium salt undergoes an affine replacement reaction to form 2,6-dichloro-4-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group.

    Diazotization and Diazotization Reduction: The amine group is converted back to a diazonium salt and then reduced.

    Two-Step Condensation Reactions: These reactions lead to the formation of the triazine ring.

    Cyclization: The final step involves cyclization to form diclazuril.

Industrial Production Methods

Industrial production of diclazuril follows a similar synthetic route but is optimized for higher yields and purity. The process avoids column chromatography, making it suitable for large-scale production . The final product is obtained through refining steps that ensure a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions

Diclazuril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various triazine derivatives, which are intermediates in the synthesis of diclazuril .

Biological Activity

Diclazuril, a member of the triazinone class, is primarily recognized for its anticoccidial properties and is widely used in veterinary medicine, particularly in poultry and equine applications. This article explores the biological activity of (R)-Diclazuril, focusing on its pharmacokinetics, efficacy against various pathogens, and safety profile.

The chemical structure of Diclazuril is characterized by its dichloro and triazinone moieties, which contribute to its pharmacological effects. The compound acts by inhibiting the development of coccidia, specifically targeting the apicomplexan parasites responsible for coccidiosis in animals. Its mechanism involves interference with mitochondrial functions and inhibition of mitochondrial respiration in these protozoa.

Pharmacokinetics

Diclazuril exhibits distinct pharmacokinetic properties that influence its efficacy and safety:

  • Absorption : Studies indicate that Diclazuril has limited absorption in the gastrointestinal tract. For instance, in male Wistar rats administered 10 mg/kg, approximately 90% of the radioactivity was excreted in feces within 24 hours, with minimal urinary excretion .
  • Distribution : The compound reaches peak plasma concentrations (1.5-2.0 µg-eq./ml) within 6 hours post-administration, with a half-life of approximately 50 hours in both plasma and tissues .
  • Metabolism and Excretion : Most of the administered dose remains unchanged in feces, indicating low metabolic conversion. Tissue concentrations are generally lower than plasma concentrations, with significant accumulation observed in the liver and kidneys .

Efficacy Against Coccidia

Diclazuril is primarily employed to control coccidiosis caused by Eimeria species in poultry. Recent studies have demonstrated its efficacy:

  • A study involving broiler chickens showed that Diclazuril effectively reduced oocyst shedding and improved body weight gain compared to untreated controls. The treatment group exhibited significantly lower caecal lesion scores .
Treatment GroupOocyst Count (Mean ± SD)Body Weight Gain
Untreated165 ± 47.7-
Diclazuril (10 ppm)72.0 ± 15.4Improved
Nano Diclazuril (2.5 ppm)65.0 ± 22.6Similar to Diclazuril
  • In a comparative study against toltrazuril, Diclazuril demonstrated superior efficacy in reducing oocyst counts in infected mice .

Safety Profile

The safety of Diclazuril has been extensively evaluated across different species:

  • Long-term Toxicity Studies : In long-term studies involving Wistar rats, doses up to 18 mg/kg bw/day showed no significant drug-related changes, while higher doses resulted in mild hepatotoxicity indicators such as centrilobular swelling .
  • Equine Applications : In horses treated prophylactically for Sarcocystis neurona, Diclazuril demonstrated a favorable safety profile with no significant adverse effects reported at therapeutic doses (1 mg/kg) .

Case Studies

  • Broiler Chickens : A study found that administering Diclazuril led to improved growth performance and reduced clinical signs of coccidiosis compared to untreated groups .
  • Pregnant Animals : Research indicated that Diclazuril effectively protected pregnant dams from severe complications associated with Toxoplasma infections, highlighting its potential use beyond traditional applications .

Properties

CAS No.

142004-15-7

Molecular Formula

C17H9Cl3N4O2

Molecular Weight

407.6 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m1/s1

InChI Key

ZSZFUDFOPOMEET-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.